N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine
Description
N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative featuring a 4-methoxybenzyl group (-CH₂-C₆H₄-OCH₃) and a methyl group attached to the N4 position of the heterocyclic core. This compound is structurally related to kinase inhibitors and tubulin-targeting agents, with modifications aimed at optimizing solubility, binding affinity, and resistance profiles.
Properties
Molecular Formula |
C15H16N4O |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H16N4O/c1-19(9-11-3-5-12(20-2)6-4-11)15-13-7-8-16-14(13)17-10-18-15/h3-8,10H,9H2,1-2H3,(H,16,17,18) |
InChI Key |
YCQPETUDDKEKJC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C2=NC=NC3=C2C=CN3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy for Pyrrolo[2,3-d]pyrimidines
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives generally starts from appropriately substituted pyrrole or pyrimidine precursors. Key steps include:
- Formation of the pyrrolo[2,3-d]pyrimidine core through cyclization or condensation reactions.
- Introduction of substituents at the 4-position via nucleophilic aromatic substitution (SNAr) or amination reactions.
- Functionalization of the amino substituent through alkylation or reductive amination to introduce the N-methyl and 4-methoxybenzyl groups.
One common approach involves the use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a reactive intermediate, which undergoes nucleophilic substitution with various amines to install the desired amino substituents selectively at the 4-position nitrogen atom.
Specific Preparation of N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine
While direct literature on this exact compound is limited, analogous compounds with N-aryl or N-alkyl substituents at the 4-amino position of the pyrrolo[2,3-d]pyrimidine core have been prepared by the following methods:
Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- Nucleophile: N-methyl-(4-methoxybenzyl)amine or sequential reactions with N-methylamine and 4-methoxybenzyl halide
- Solvent: Typically polar aprotic solvents such as dimethylformamide (DMF)
- Conditions: Heating at 80–100 °C or microwave irradiation to accelerate reaction
- Outcome: The chlorine atom is displaced by the amine nucleophile to yield the 4-amino substituted pyrrolopyrimidine
This method exploits the electrophilicity of the 4-chloro substituent and the nucleophilicity of the amine, allowing selective substitution.
Reductive Amination Approach
An alternative route involves:
- Starting from 4-aminopyrrolo[2,3-d]pyrimidine intermediate.
- Reacting with 4-methoxybenzaldehyde to form an imine intermediate.
- Reductive amination using sodium cyanoborohydride or other mild reducing agents to install the N-[(4-methoxyphenyl)methyl] group.
- Subsequent N-methylation of the amine using methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke reaction) to yield the N-methylated amine.
This route allows stepwise control over the substitution pattern and is useful when the direct SNAr approach is less efficient or selective.
Use of Curtius Rearrangement for Amino Substituent Installation
In more complex analogs, Curtius rearrangement has been used to install the 4-amino substituent on pyrrolo[2,3-d]pyrimidine derivatives. For example, 4-carbamoylpiperidines treated with bis(trifluoroacetoxy)iodobenzene generate isocyanates that rearrange to amines, which can be further functionalized. While this is more relevant to piperidine analogs, the methodology highlights advanced synthetic manipulations applicable to the pyrrolopyrimidine scaffold.
Data Tables: Comparative Summary of Preparation Methods
In-Depth Research Findings
Microwave Irradiation: Research indicates microwave irradiation significantly accelerates the nucleophilic aromatic substitution on pyrrolo[2,3-d]pyrimidines, reducing reaction times from 12 hours to 10 minutes while maintaining high yields (71–80%) for related compounds.
Solvent Effects: Water and polar aprotic solvents like DMF enhance the amination reaction efficiency, with hydrochloric acid sometimes used as a promoter to increase reaction rates and selectivity.
Purification: Products are commonly purified by silica-gel flash chromatography using gradients of ethyl acetate and n-pentane or recrystallization from suitable solvents to achieve high purity and yield.
Spectroscopic Characterization: 1H and 13C NMR data confirm the substitution pattern, with characteristic chemical shifts for the pyrrolo[2,3-d]pyrimidine protons and the methoxybenzyl substituent. Melting points and HRMS data further validate compound identity.
Summary and Recommendations
The preparation of this compound can be efficiently achieved via nucleophilic aromatic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with the appropriate amine nucleophile under heated conditions or microwave irradiation. Alternative reductive amination routes provide flexibility in introducing the 4-methoxybenzyl and N-methyl groups sequentially. Advanced synthetic techniques such as Curtius rearrangement are more applicable to related scaffold analogs but demonstrate the versatility of pyrrolo[2,3-d]pyrimidine chemistry.
For practical laboratory synthesis, the SNAr method with microwave assistance is recommended for its speed and high yield, while reductive amination offers better control over substitution patterns when needed.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-one, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a compound with a pyrrolo[2,3-d]pyrimidine structure that has potential biological activities. It features a methoxy-substituted phenyl group attached to a methyl group on the nitrogen atom of the pyrrolo[2,3-d]pyrimidine core. The molecular formula is C15H16N4O, with a molecular weight of approximately 268.32 g/mol .
Applications in Scientific Research
The primary applications of this compound lie in medicinal chemistry.
Biological Activities
- Kinase and Enzyme Inhibition Research indicates that this compound can effectively inhibit LRRK2 (leucine-rich repeat kinase 2), which is implicated in Parkinson's disease pathology.
- Anti-inflammatory and Antitumor Activities Derivatives of pyrrolo[2,3-d]pyrimidines have demonstrated anti-inflammatory properties and potential antitumor activities by modulating pathways associated with cell proliferation and apoptosis. Structure-activity relationship (SAR) studies suggest that modifications to the substituents can significantly alter potency against various biological targets.
Potential Modifications
- Introduction of various substituents at the 4-position of the pyrimidine ring to enhance its biological activity.
- Modifications at the methoxy group or the nitrogen atoms may lead to derivatives with improved pharmacological profiles.
Related Compounds
| Compound Name | Unique Features |
|---|---|
| 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Lacks methoxy substitution; different biological activity profile |
| N-(4-Methoxyphenyl)-N-methyl-pyrazolo[3,4-d]pyrimidin-6-amines | Similar core structure; exhibits distinct kinase inhibition properties |
| N-(5-Methoxypyridinyl)-N-methyl-pyrazolo[3,4-d]pyrimidin-6-amines | Contains a different aromatic substitution; potentially different pharmacokinetic properties |
Mechanism of Action
The mechanism of action of N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Modifications at the N4 Position
The N4-substituted pyrrolo[2,3-d]pyrimidin-4-amine scaffold is highly versatile. Key structural variations include:
Key Observations :
Structure-Activity Relationship (SAR) Insights
Methoxy Substitutions : Enhance solubility and metabolic stability. The 4-methoxy group in the target compound likely improves pharmacokinetics compared to halogenated analogs .
Benzyl Linkers : Introduce conformational flexibility, possibly improving target engagement compared to direct phenyl attachments .
Biological Activity
N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 268.32 g/mol. The structure features a pyrrolo[2,3-d]pyrimidine core with a methoxy-substituted phenyl group, which enhances its lipophilicity and biological interactions.
1. Kinase Inhibition
Research indicates that this compound exhibits potent inhibitory activity against several kinases, particularly LRRK2 (leucine-rich repeat kinase 2). This kinase is implicated in the pathogenesis of Parkinson's disease. Inhibiting LRRK2 has been associated with neuroprotective effects, making this compound a candidate for further development in treating neurodegenerative disorders.
2. Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. Studies have shown that it can modulate pathways associated with inflammation, potentially reducing the production of pro-inflammatory cytokines. This activity may be beneficial in conditions characterized by chronic inflammation.
3. Antitumor Activity
Preliminary investigations suggest that derivatives of pyrrolo[2,3-d]pyrimidines, including this compound, exhibit antitumor effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. The specific mechanisms involve the modulation of signaling pathways critical for tumor growth and survival.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the methoxy group or the nitrogen atoms can significantly alter the compound's potency against various biological targets. For instance:
| Modification | Effect |
|---|---|
| Addition of halogens at the 4-position | Enhanced kinase inhibition |
| Variation in alkyl substituents on nitrogen | Altered lipophilicity and bioavailability |
These modifications allow for the optimization of pharmacological profiles tailored to specific therapeutic applications.
Case Study 1: LRRK2 Inhibition
A recent study evaluated the efficacy of this compound as an LRRK2 inhibitor in cellular models. The results indicated a significant reduction in LRRK2 phosphorylation levels, correlating with improved neuronal survival under stress conditions.
Case Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that the compound effectively reduced TNF-alpha production in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Q & A
Q. What are the optimal synthetic routes for preparing N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?
Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution. A key intermediate, 4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine , reacts with substituted amines (e.g., (R)-(4-methoxyphenyl)ethanamine) in polar aprotic solvents like DMSO or iPrOH under reflux (24–48 hours). Catalytic HCl or excess amine (2–3 equivalents) improves yields (64–77%) . Purification involves silica gel chromatography (gradient elution with CHCl3/MeOH) or recrystallization. Critical parameters:
- Stoichiometry : Excess amine drives reaction completion.
- Solvent choice : iPrOH with HCl enhances solubility of intermediates.
- Workup : Neutralization with NH4OH followed by extraction minimizes byproducts.
Q. How is structural identity confirmed for this compound?
Methodological Answer: Multi-modal characterization is essential:
- 1H/13C NMR : Key signals include aromatic protons (δ 7.02–8.21 ppm), NH protons (δ 11.89–11.98 ppm), and methoxy groups (δ 3.71–3.80 ppm). Anomeric protons in chiral derivatives show splitting (e.g., δ 5.45 ppm, J = 7.0 Hz) .
- HRMS : Validates molecular formula (e.g., C22H22N4O2 with m/z 375.1814 ).
- IR : Confirms functional groups (e.g., NH stretch at ~3100 cm⁻¹, C-O-C at ~1244 cm⁻¹) .
- Elemental analysis : Matches calculated vs. observed C/H/N percentages (e.g., C 56.21% observed vs. 56.71% calculated ).
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step of the synthesis?
Methodological Answer: Low yields often arise from steric hindrance or poor nucleophilicity. Strategies include:
- Solvent optimization : Switch to DMF or DMSO to enhance amine reactivity .
- Temperature modulation : Microwave-assisted synthesis reduces reaction time and improves efficiency.
- Catalytic additives : Use KI or CuI to facilitate halogen displacement .
- Protecting groups : Temporarily protect reactive sites (e.g., NH in pyrrolo-pyrimidine core) to prevent side reactions .
Q. How to resolve contradictions in NMR data during structural verification?
Methodological Answer: Discrepancies may arise from tautomerism or dynamic exchange. For example:
- Variable-temperature NMR : Identifies exchange-broadened signals (e.g., NH protons at δ 11.89 ppm in DMSO-d6 at 25°C resolve into sharp singlets at −40°C) .
- Deuteration experiments : Replace exchangeable protons (NH) with deuterium to simplify spectra .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., distinguishes H-5 pyrrolo protons from aromatic substituents) .
Q. What computational tools can predict the compound’s reactivity or binding affinity?
Methodological Answer:
- Quantum chemical calculations (DFT) : Optimize transition states for substitution reactions (e.g., B3LYP/6-31G* level) .
- Molecular docking : Screens against targets like tyrosine kinases (e.g., VEGFR2) using AutoDock Vina. Compare binding poses of analogs with varying substituents (e.g., methoxy vs. nitro groups) .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
